Cas no 1795471-93-0 (N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide)

N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide structure
1795471-93-0 structure
Product name:N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide
CAS No:1795471-93-0
MF:C22H16FN3O2S
Molecular Weight:405.44474697113
CID:5369193

N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide
    • インチ: 1S/C22H16FN3O2S/c1-28-21-16(9-6-12-24-21)20(27)25-18-11-5-3-8-15(18)19-13-29-22(26-19)14-7-2-4-10-17(14)23/h2-13H,1H3,(H,25,27)
    • InChIKey: ZQQQZGIYNRAKKW-UHFFFAOYSA-N
    • SMILES: C1(OC)=NC=CC=C1C(NC1=CC=CC=C1C1=CSC(C2=CC=CC=C2F)=N1)=O

じっけんとくせい

  • 密度みつど: 1.338±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸度系数(pKa): 10.80±0.70(Predicted)

N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide Pricemore >>

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N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide 関連文献

N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamideに関する追加情報

Introduction to N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide (CAS No. 1795471-93-0)

N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide, identified by its CAS number 1795471-93-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a complex aromatic structure, incorporating both pyridine and thiazole heterocycles, which are well-documented for their diverse biological activities.

The structural framework of N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide encompasses several key pharmacophoric elements that contribute to its potential therapeutic applications. The presence of a fluorophenyl group introduces a fluorine atom, which is often utilized in medicinal chemistry to enhance metabolic stability and binding affinity. Additionally, the thiazole ring is a prominent scaffold in many bioactive molecules, known for its role in various biological processes, including antimicrobial and anti-inflammatory effects.

In recent years, there has been a surge in research focused on developing novel compounds that leverage the unique properties of heterocyclic systems. The combination of a pyridine moiety with a methoxy-substituted carboxamide group in N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide positions it as a promising candidate for further exploration in medicinal chemistry. This compound's design aims to modulate specific biological pathways by interacting with target proteins and enzymes.

The significance of this molecule is further underscored by its potential applications in the treatment of various diseases. For instance, studies have suggested that compounds containing the thiazole core may exhibit inhibitory effects on enzymes involved in cancer cell proliferation. Moreover, the incorporation of a fluorophenyl group can enhance the compound's ability to cross the blood-brain barrier, making it a viable candidate for neurological disorders.

Furthermore, the structural features of N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying its chemical properties, researchers can gain insights into how different substituents influence its biological activity. This approach is crucial for optimizing drug candidates and improving their efficacy and safety profiles.

In the context of current research trends, N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide aligns with the growing interest in multitarget-directed ligands (MTLs). These compounds are designed to interact with multiple biological targets simultaneously, offering a synergistic therapeutic effect. The complex architecture of this molecule suggests that it may possess such multitarget capabilities, making it a valuable asset in drug development pipelines.

The synthesis of N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the desired aromatic system. These techniques are essential for achieving the complex connectivity present in this compound.

Evaluation of N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-2-methoxy-3-pyridinecarboxamide strong>'s pharmacological properties has revealed intriguing results. Preclinical studies have demonstrated its potential as an inhibitor of certain kinases implicated in cancer progression. Additionally, its interaction with other enzymes and receptors has been explored, providing insights into its broader therapeutic scope.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques are used to predict how N-[>[em>>[em>>[em>>[em>>[em>>[em>>[em>>[em>>[em>>[e

In conclusion, N-[

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